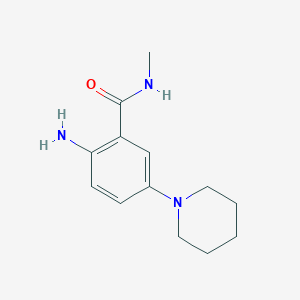

2-Amino-N-methyl-5-(piperidin-1-yl)benzamide

Description

2-Amino-N-methyl-5-(piperidin-1-yl)benzamide is a benzamide derivative characterized by a piperidin-1-yl substituent at the 5-position and an N-methyl group on the benzamide scaffold. Its molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.29 g/mol . The piperidine ring introduces conformational rigidity and influences hydrogen-bonding interactions, as observed in crystallographic studies of related compounds .

Properties

IUPAC Name |

2-amino-N-methyl-5-piperidin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-13(17)11-9-10(5-6-12(11)14)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXSZVALTBANOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 2-amino-5-(piperidin-1-yl)benzoic acid with methylamine under specific conditions to introduce the N-methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide is its role as an antiviral agent against filoviruses, such as Ebola and Marburg viruses. Research has shown that derivatives of aminobenzamides, including this compound, exhibit potent inhibition of viral entry.

Case Study: Antifiloviral Activity

A study investigated a series of 4-(aminomethyl)benzamide-based compounds for their ability to inhibit Ebola virus (EBOV) and Marburg virus (MARV). The compound designated CBS1118, a structural analog of this compound, demonstrated an EC50 value of less than 10 μM against both viruses, indicating broad-spectrum antifiloviral activity .

Table 1: Antiviral Potency of Aminobenzamides

| Compound | EC50 (μM) | Virus Type | Selectivity Index |

|---|---|---|---|

| CBS1118 | <10 | EBOV | >100 |

| Compound 32 | 0.11 | EBOV | >100 |

| Compound 35 | 0.31 | MARV | >100 |

This table summarizes the effective concentrations required to inhibit viral replication, highlighting the potential for further development into therapeutic agents.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be enhanced through structural modifications. SAR studies have identified key features that influence its antiviral activity.

Key Findings from SAR Studies

- Modifications to the piperidine ring and amide substituents significantly impact potency.

- The introduction of lipophilic groups often enhances antiviral activity.

- Certain regioisomers exhibit reduced efficacy, emphasizing the importance of structural configuration in drug design .

Table 2: Structural Modifications and Their Impact on Potency

| Modification Type | Change Made | Effect on Potency |

|---|---|---|

| Piperidine Substitution | Morpholine replacement | Decreased potency |

| Aromatic Region Change | Trifluoromethyl group addition | Increased potency |

| Indoline Series | Constrained analogs | Variable potency |

Mechanistic Insights

The binding of these compounds to viral GPs disrupts critical interactions necessary for viral fusion and entry into host cells. Advanced docking studies have illustrated how these compounds can fit into hydrophobic pockets on GPs, thereby blocking the fusion process .

Mechanism of Action

The mechanism by which 2-Amino-N-methyl-5-(piperidin-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- For example, pyrrolidine derivatives in showed moderate antiprion activity but were less potent than piperidine analogues .

- Substituent Position: The 5-position substituent (e.g., piperidin-1-yl vs. N,N-dimethylamino) significantly impacts reactivity in cyclization reactions. Piperidine-containing benzamides yielded higher yields (~70%) in quinazolinone synthesis compared to dimethylamino variants .

Physicochemical and Crystallographic Comparisons

Table 2: Crystallographic Data for Piperidine-Containing Benzamides

Key Observations :

Antiprion Activity:

Antitumor Activity:

- Quinazolinones derived from 2-amino-5-(piperidin-1-yl)benzamide (e.g., compound MJ68) showed GI₅₀ values of 2.1 μM against breast cancer cells (MCF-7), compared to 5.3 μM for pyrrolidine-derived analogues .

Biological Activity

2-Amino-N-methyl-5-(piperidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a piperidine ring, which contribute to its unique pharmacological properties. The presence of these functional groups enhances its interaction with biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It has been shown to interact with various receptors and enzymes, influencing cellular processes such as inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. For instance, it has been suggested that it interacts with the extracellular signal-regulated kinase (ERK5) pathway, which plays a crucial role in cancer cell proliferation and survival .

- Receptor Interaction : The piperidine moiety is known to enhance binding affinity to certain receptors, potentially leading to improved therapeutic outcomes in conditions such as cancer and inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

- Cancer Research : In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity against these cells .

- Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in reduced markers of inflammation, supporting its potential use as an anti-inflammatory agent.

- Comparison with Similar Compounds : When compared to structurally similar compounds, such as N-methylbenzamide and 2-amino-5-methylpyridine, this compound exhibited superior potency in inhibiting target enzymes involved in cancer progression .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies indicate that it possesses favorable absorption and distribution characteristics, although further optimization may be necessary to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.